
Gyramide A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gyramide A, also known as this compound, is a useful research compound. Its molecular formula is C21H27FN2O3S and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Efficacy Against Bacterial Strains
Research has demonstrated that Gyramide A exhibits potent antimicrobial activity across a range of Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for this compound against various strains are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 2.5 - 160 |
Pseudomonas aeruginosa | 5 - 80 |
Salmonella enterica | 10 - 100 |
Staphylococcus aureus | 5 - 50 |
Streptococcus pneumoniae | 20 - 200 |
Enterococcus faecalis | >160 |
This compound has shown effectiveness against strains resistant to traditional antibiotics like ciprofloxacin and novobiocin, indicating its potential as a therapeutic option in treating resistant infections .
Case Studies
- Inhibition of Cell Division : In studies conducted on E. coli, treatment with this compound resulted in filamentous cell morphology due to disrupted chromosome segregation. This effect was linked to the activation of the SulA-dependent SOS response .
- Resistance Mechanisms : Research identified specific mutations in the gyrA gene that conferred resistance to this compound without affecting susceptibility to other antibiotics. This finding highlights the unique binding site of this compound on DNA gyrase, which could inform future drug design .
Structural Insights and Future Directions
The structural biology studies suggest that this compound binds to a novel site on DNA gyrase, distinct from those targeted by existing inhibitors such as quinolones. This unique binding may lead to the development of new antibiotics that can circumvent existing resistance mechanisms . Ongoing research aims to optimize the structure-activity relationship of this compound and its analogs to enhance their potency and bioavailability.
Potential Applications
- Therapeutic Development : Given its specificity and efficacy against resistant bacterial strains, this compound represents a promising candidate for developing new broad-spectrum antibiotics.
- Chemical Biology Tool : The compound can serve as a valuable tool for studying the role of DNA topology in bacterial cell division and exploring new avenues for antibiotic discovery .
化学反应分析
Mechanism of ATPase Inhibition
Gyramide A competitively inhibits the ATPase activity of Escherichia coli DNA gyrase, targeting the GyrB subunit. Key kinetic parameters include:
This competitive inhibition disrupts ATP hydrolysis, which is essential for gyrase-mediated DNA supercoiling .
Impact on DNA Supercoiling
This compound induces hypernegative supercoiling in plasmid DNA (in vivo):
-
pUC19 supercoiling : Treatment with 10 μM this compound for 60 minutes increased superhelical density by 35% compared to controls .
-
Efflux pump dependence : Wild-type E. coli requires co-treatment with efflux pump inhibitor PAβN (50 μM) to achieve significant supercoiling changes .
Chromosomal Effects and SOS Response
This compound treatment triggers:
-
Chromosome condensation : Abnormal chromosome localization and compaction observed via fluorescence microscopy .
-
Replication fork arrest : Superhelical stress blocks replication, inducing the SOS pathway (SulA-dependent) .
-
Cell filamentation : Elongated cells (5–10× normal length) due to inhibited division .
Resistance Mutations
E. coli mutants with reduced this compound susceptibility harbor GyrA subunit mutations, distinct from fluoroquinolone/aminocoumarin resistance loci :
Mutation Site (GyrA) | MIC Increase | Cross-Resistance Observed? |
---|---|---|
Ala-51 → Val | 8× | No (ciprofloxacin/novobiocin) |
Gly-164 → Asp | 16× | No |
Asp-82 → Gly | 4× | No |
Specificity for DNA Gyrase
This compound shows no activity against:
Structural-Activity Relationship (SAR)
Key modifications improving this compound analogs (e.g., Gyramides D–F) :
-
Arylsulfonyl groups : Enhance potency by reducing efflux (MICs: 1–4 μg/mL against Gram-negative pathogens) .
-
Pyrrolidine core substitutions : Improve bioavailability while retaining competitive inhibition .
Comparative Pharmacological Profile
Property | This compound | Ciprofloxacin | Novobiocin |
---|---|---|---|
Target subunit | GyrB | GyrA | GyrB |
Inhibition type | Competitive | Non-competitive | Competitive |
SOS pathway induction | Yes | Yes | No |
Cross-resistance risk | Low | High | Moderate |
This compound represents a promising scaffold for developing gyrase-specific antibiotics with reduced cross-resistance risks. Ongoing research focuses on structural optimization to enhance potency against multidrug-resistant pathogens .
属性
分子式 |
C21H27FN2O3S |
---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
5-fluoro-2-methyl-N-[1-[(4-propan-2-yloxyphenyl)methyl]pyrrolidin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H27FN2O3S/c1-15(2)27-20-8-5-17(6-9-20)13-24-11-10-19(14-24)23-28(25,26)21-12-18(22)7-4-16(21)3/h4-9,12,15,19,23H,10-11,13-14H2,1-3H3 |
InChI 键 |
PTJKAHCUUOORPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)F)S(=O)(=O)NC2CCN(C2)CC3=CC=C(C=C3)OC(C)C |
同义词 |
gyramide A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。